2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid

Medicinal Chemistry Physiochemical Property Optimization Central Nervous System Drug Design

2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid is a halogenated heterocyclic building block belonging to the class of 2,4,6-trisubstituted pyridines. It features a pyridine core with a carboxylic acid at the 4-position, a chlorine atom at the 2-position, and a 2,4,6-trifluorophenyl group at the 5-position.

Molecular Formula C12H5ClF3NO2
Molecular Weight 287.62 g/mol
CAS No. 1261906-81-3
Cat. No. B6390635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid
CAS1261906-81-3
Molecular FormulaC12H5ClF3NO2
Molecular Weight287.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C2=CN=C(C=C2C(=O)O)Cl)F)F
InChIInChI=1S/C12H5ClF3NO2/c13-10-3-6(12(18)19)7(4-17-10)11-8(15)1-5(14)2-9(11)16/h1-4H,(H,18,19)
InChIKeySKTDSNIVNPUHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid (CAS 1261906-81-3): Chemical Identity and Procurement Baseline


2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid is a halogenated heterocyclic building block belonging to the class of 2,4,6-trisubstituted pyridines . It features a pyridine core with a carboxylic acid at the 4-position, a chlorine atom at the 2-position, and a 2,4,6-trifluorophenyl group at the 5-position . Its molecular formula is C₁₂H₅ClF₃NO₂ with a molecular weight of 287.62 g/mol . The compound is typically supplied at a minimum purity of 95% .

Why Substituting 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic Acid with Generic Analogs Fails for Research Applications


Substituting this compound with closely related phenyl analogs, such as the benzoic acid (CAS 1178828-61-9) or phenol (CAS 1262001-01-3) derivatives, introduces critical physiochemical divergences that can derail a synthetic pathway or structure-activity relationship (SAR) study . The pyridine nitrogen significantly alters the ring's electron density and hydrogen-bonding capability compared to a phenyl ring . This leads to measurable differences in lipophilicity and polarity, where the target compound's calculated LogP of ~3.52 and topological polar surface area (tPSA) of 50.2 Ų are distinct from its benzoic acid analog, directly impacting properties like solubility, membrane permeability for biological probes, and reactivity in metal-catalyzed cross-coupling reactions crucial for downstream diversification .

Quantitative Differentiation Guide for 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic Acid Against its Closest Analogs


Increased Polarity and Hydrogen-Bond Acceptor Capacity vs. the Benzoic Acid Analog

The core differentiation from the 2-chloro-5-(2,4,6-trifluorophenyl)benzoic acid analog lies in the heterocyclic scaffold. The target compound's pyridine ring introduces a significant topological polar surface area (tPSA) of 50.2 Ų , whereas the benzoic acid analog has no heteroatom in its ring. This results in a higher hydrogen-bond acceptor capability, which is a critical parameter for modulating target engagement and improving solubility profiles for central nervous system (CNS) or kinase inhibitor programs [1].

Medicinal Chemistry Physiochemical Property Optimization Central Nervous System Drug Design

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Due to Pyridine's Electron-Deficient Nature vs. the Phenol Analog

The 2-chloro substituent on the electron-deficient pyridine ring of the target compound is a superior leaving group for metal-catalyzed cross-coupling reactions compared to the analogous chloro-substituted phenol derivative (CAS 1262001-01-3) [1]. The pyridine ring's electron-withdrawing nature activates the C-Cl bond towards oxidative addition with Pd(0) catalysts, a key step in Suzuki, Buchwald-Hartwig, and other coupling reactions [2]. The phenol analog lacks this activation, rendering the aryl chloride inert under standard mild coupling conditions, thus limiting late-stage diversification options [1][2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Distinct Scaffold for Medicinal Chemistry: Avoidance of a 'Phenyl Trap' Metabolite vs. Benzoic Acid Analog

A key advantage of incorporating a pyridine-4-carboxylic acid over a benzoic acid is the circumvention of a common metabolic liability. Benzoic acids are classic substrates for Phase II metabolism via acyl-CoA thioester formation, which can lead to the formation of reactive, potentially hepatotoxic acyl glucuronides [1][2]. The pyridine-4-carboxylic acid core significantly alters the substrate specificity for these conjugating enzymes, reducing the risk of this 'phenyl trap' [1]. While direct comparative in vitro data for this specific compound is unavailable, it is a class-level inference widely exploited in medicinal chemistry.

Drug Metabolism Toxicology Scaffold Hopping

Optimal Application Scenarios for 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic Acid Based on Its Differentiated Properties


Lead Optimization for CNS or Kinase Inhibitors Where Lower LogP and Higher tPSA are Desired

When a drug discovery program aims to improve the solubility and reduce the off-target promiscuity of a lead series, integrating this pyridine-4-carboxylic acid scaffold is a strategic move. Its elevated tPSA (50.2 Ų) and moderate LogP (3.52) compared to distinct phenyl analogs make it a privileged intermediate for achieving a better drug-likeness profile, as supported by the quantitative property differences established previously . Researchers can procure this compound to synthesize focused libraries designed to address poor pharmacokinetics encountered with earlier, more lipophilic analogs.

Efficient Construction of Diversified Chemical Libraries via Pd-Catalyzed Cross-Coupling

Synthetic chemists who require a versatile, activated aryl chloride handle for rapid parallel synthesis should select this compound. The activation of the 2-chloro substituent by the electron-deficient pyridine ring enables reliable, mild Suzuki or Buchwald-Hartwig couplings, a clear advantage over less reactive chlorophenyl analogs . Procuring this specific intermediate ensures high success rates in automated library production, directly translating to faster hit-to-lead timelines.

Scaffold-Hopping Strategy to Mitigate Idiosyncratic Toxicity Risks from Acyl Glucuronides

For teams facing the termination of a lead compound containing a benzoic acid moiety due to reactive metabolite formation in microsomal assays, this pyridine-4-carboxylic acid is a top-priority replacement. As a class-level differentiator, substituting a phenylcarboxylic acid with a pyridinecarboxylic acid is a validated strategy to abrogate the risk of hepatotoxic acyl glucuronide formation [1]. Early procurement for SAR exploration can redirect a troubled program toward a safer chemical space.

Agrochemical Intermediate for Next-Generation Herbicide or Fungicide Development

The compound's polyhalogenated biaryl architecture, featuring both a 2,4,6-trifluorophenyl group and a chloropyridinecarboxylic acid motif, maps directly onto the pharmacophores of multiple commercial agrochemicals . Its synthetic utility stems from the differentiated reactivity of its three distinct handles (carboxylic acid, aryl chloride, and the trifluorophenyl ring) for sequential functionalization, making it a superior choice for accessing novel, patentable analogues of picolinate or related herbicides.

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